4-ethoxy-2,6-dipyridin-2-ylpyridine
Overview
Description
4’-Ethoxy-2,2’:6’,2’‘-terpyridine is a heterocyclic compound derived from pyridine. It is a tridentate ligand, meaning it can form three bonds with a metal ion. This compound is part of the terpyridine family, which is known for its ability to form stable complexes with transition metals. The ethoxy group at the 4’ position enhances its solubility and modifies its electronic properties, making it a valuable compound in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-2,2’:6’,2’'-terpyridine typically involves the Kröhnke methodology. This method includes the reaction of chalcone and methylacylpyridinium salts to yield the desired terpyridine derivative . The general steps are as follows:
Formation of Chalcone: This involves the condensation of an aldehyde with a ketone in the presence of a base.
Reaction with Methylacylpyridinium Salts: The chalcone is then reacted with methylacylpyridinium salts under basic conditions to form the terpyridine core.
Introduction of the Ethoxy Group: The ethoxy group is introduced at the 4’ position through an etherification reaction.
Industrial Production Methods
Industrial production methods for 4’-Ethoxy-2,2’:6’,2’'-terpyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4’-Ethoxy-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The ethoxy group can be substituted under certain conditions.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like copper(II) chloride or platinum(II) chloride in solvents such as ethanol or acetonitrile.
Substitution Reactions: May involve nucleophiles like thiols or amines under basic conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-terpyridine complexes with various geometries and oxidation states.
Substituted Derivatives: Products where the ethoxy group is replaced by other functional groups.
Redox Products: Oxidized or reduced forms of the terpyridine-metal complexes.
Scientific Research Applications
4’-Ethoxy-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological imaging and as a component in bioinorganic chemistry.
Industry: Utilized in the development of advanced materials, such as metallo-supramolecular polymers and catalysts.
Mechanism of Action
The mechanism of action of 4’-Ethoxy-2,2’:6’,2’‘-terpyridine, particularly in its role as a ligand, involves the formation of coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal center and the overall geometry. For example, in anticancer applications, platinum(II) complexes of 4’-Ethoxy-2,2’:6’,2’'-terpyridine have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This involves disruption of mitophagy-related protein expression, mitochondrial membrane potential dissipation, and elevation of reactive oxygen species levels.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A tridentate ligand similar to terpyridine but with different electronic properties.
4’-Chloro-2,2’6’,2’'-terpyridine: A derivative with a chloro group instead of an ethoxy group, used in supramolecular chemistry.
Uniqueness
4’-Ethoxy-2,2’:6’,2’'-terpyridine is unique due to the presence of the ethoxy group, which enhances its solubility and modifies its electronic properties. This makes it particularly useful in forming complexes with specific optical and electrochemical characteristics, as well as in applications requiring enhanced solubility in organic solvents.
Properties
IUPAC Name |
4-ethoxy-2,6-dipyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-21-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIBOHWQXVEZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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